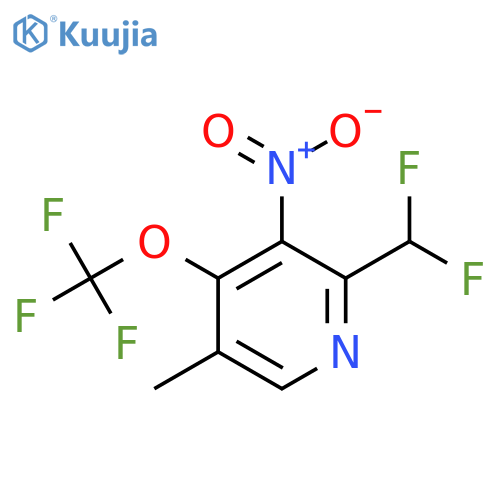

Cas no 1806745-75-4 (2-(Difluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine)

2-(Difluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-(Difluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine

-

- インチ: 1S/C8H5F5N2O3/c1-3-2-14-4(7(9)10)5(15(16)17)6(3)18-8(11,12)13/h2,7H,1H3

- InChIKey: VNWRMNCVCXZYJU-UHFFFAOYSA-N

- SMILES: FC(C1C(=C(C(C)=CN=1)OC(F)(F)F)[N+](=O)[O-])F

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 9

- 重原子数量: 18

- 回転可能化学結合数: 2

- 複雑さ: 306

- XLogP3: 2.9

- トポロジー分子極性表面積: 67.9

2-(Difluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029082878-1g |

2-(Difluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine |

1806745-75-4 | 97% | 1g |

$1,445.30 | 2022-03-31 |

2-(Difluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine 関連文献

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

2-(Difluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridineに関する追加情報

Introduction to 2-(Difluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine (CAS No. 1806745-75-4)

2-(Difluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine, identified by its CAS number 1806745-75-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class of heterocyclic aromatic molecules, which are widely recognized for their diverse biological activities and industrial applications. The structural features of this molecule, particularly the presence of multiple fluorinated and nitro substituents, contribute to its unique chemical properties and potential utility in synthetic chemistry.

The compound's molecular structure consists of a pyridine core substituted with a difluoromethyl group at the 2-position, a methyl group at the 5-position, a nitro group at the 3-position, and a trifluoromethoxy group at the 4-position. These substituents not only influence the electronic and steric properties of the molecule but also play a crucial role in modulating its biological activity. The fluorine atoms, in particular, introduce electron-withdrawing effects that can enhance the reactivity and binding affinity of the compound towards biological targets.

In recent years, there has been growing interest in developing novel pyridine derivatives as pharmacological agents due to their ability to interact with various biological receptors and enzymes. The nitro group in 2-(Difluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine is known to be a versatile functional moiety that can participate in redox reactions, influencing its pharmacokinetic profile. Additionally, the trifluoromethoxy group contributes to metabolic stability by resisting hydrolysis under physiological conditions.

One of the most compelling aspects of this compound is its potential application in drug discovery. Researchers have been exploring its utility as an intermediate in synthesizing more complex molecules with targeted biological activities. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes involved in inflammatory pathways, making them candidates for therapeutic development. The difluoromethyl group, in particular, is often incorporated into drug molecules to improve their bioavailability and metabolic stability.

Recent studies have highlighted the role of fluorinated pyridines in developing antiviral and anticancer agents. The electronic properties introduced by fluorine atoms can enhance binding interactions with viral proteases or cancer-related kinases, leading to more effective therapeutic outcomes. The structural motif of 2-(Difluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine aligns well with these requirements, making it a valuable scaffold for further medicinal chemistry investigations.

The agrochemical industry has also shown interest in this compound due to its potential as a precursor for developing novel pesticides and herbicides. Pyridine derivatives are well-documented for their efficacy in crop protection applications. The presence of multiple substituents in 2-(Difluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine enhances its reactivity, allowing for further functionalization into compounds with improved pesticidal properties.

Synthetic chemists have developed various methodologies for preparing this compound efficiently. One common approach involves multi-step organic synthesis starting from commercially available pyridine precursors. The introduction of fluorinated groups often requires specialized reagents and conditions to ensure high yield and purity. Advances in catalytic processes have made it possible to achieve these transformations under milder conditions, reducing environmental impact and improving scalability.

The safety profile of 2-(Difluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine is another critical consideration in its application. While preliminary studies suggest that it exhibits moderate toxicity at higher concentrations, further research is needed to fully characterize its safety margins. As with any chemical compound used in research or industrial settings, proper handling procedures must be followed to minimize exposure risks.

In conclusion, 2-(Difluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine (CAS No. 1806745-75-4) represents a promising compound with diverse applications in pharmaceuticals and agrochemicals. Its unique structural features make it an attractive candidate for further development into novel bioactive molecules. Continued research into its synthesis, biological activity, and safety profile will be essential in realizing its full potential.

1806745-75-4 (2-(Difluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine) Related Products

- 287-27-4(Trimethylene sulphide)

- 84333-73-3(PYRIDINE, 3,6-DICHLORO-2-PHENYL-)

- 2361824-19-1(N-3-(4-cyclobutoxypiperidin-1-yl)-3-oxopropylprop-2-enamide)

- 2138069-75-5(3-[(Cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine)

- 1806963-80-3(2-Amino-4-bromopyridine-5-methanol)

- 1339694-88-0(1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride)

- 1038361-47-5(ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoate)

- 96921-35-6(4-(1-(4-Nitrophenyl)ethyl)morpholine)

- 1803584-43-1(1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride)

- 1780549-88-3(2-{2H,4H,5H,6H-cyclopentacpyrazol-3-yl}propan-2-ol)